3-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}-4-hydroxy-2H-chromen-2-one
Description
The compound “3-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}-4-hydroxy-2H-chromen-2-one” is a type of enaminone . Enaminones and their derivatives are widely used in the field of organic and pharmaceutical chemistry . They have been well documented as potential anticonvulsants and potential multidrug resistance regulators . They can also be used as potent allosteric modulators of γ-aminobutyric acidA (GABAA) receptors .
Synthesis Analysis
The synthesis of this compound involves the use of a hydroxyl aromatic ketonether derivative present in A. crenata Sim as the raw material . The process involves combining 1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one (1.96 g, 10 mmol) and dimethylformamide dimethylacetal (6.0 mL) . The solution is then heated to 383 K . The reaction progress is tracked using thin layer chromatography .Molecular Structure Analysis
The molecular structure of this compound has been determined using crystallography . The compound crystallizes in the monoclinic system with space group Cc (no. 9) . The unit cell parameters are: a = 11.6900(4) Å, b = 8.4868(2) Å, c = 14.1607(5) Å, β = 112.549(4)°, V = 1297.49(8) Å3 . The structure contains four molecules per unit cell (Z = 4) .Future Directions
Enaminones and their derivatives have demonstrated unique chemical and biological properties, making them a promising area for future research . In particular, their potential as anticonvulsants and multidrug resistance regulators suggests they could have significant applications in the field of pharmaceutical chemistry .
properties
IUPAC Name |
3-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-4-hydroxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-21(2)14-10-7-13(8-11-14)9-12-16(22)18-19(23)15-5-3-4-6-17(15)25-20(18)24/h3-12,23H,1-2H3/b12-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEZPZWWPVZCIT-FMIVXFBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}-4-hydroxy-2H-chromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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